

Spectroscopic Profile of Diclofenac Isopropyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Diclofenac isopropyl ester*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Diclofenac isopropyl ester** (propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate), a significant derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. While specific experimental spectra for this ester are not readily available in the public domain, this document outlines the expected spectral characteristics based on its chemical structure and available data for the parent compound. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₇ Cl ₂ NO ₂	[1] [2] [3]
Molecular Weight	338.23 g/mol	[1] [2] [4]
CAS Number	66370-79-4	[1] [2] [4]
IUPAC Name	propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate	[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Diclofenac isopropyl ester**.

These predictions are based on the known spectral data of Diclofenac and the expected influence of the isopropyl ester group.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Spectrum in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.30	d	2H	Ar-H
~7.10	t	1H	Ar-H
~7.00	d	1H	Ar-H
~6.90	t	2H	Ar-H
~6.50	d	1H	Ar-H
~5.00	sept	1H	-CH(CH ₃) ₂
~3.80	s	2H	-CH ₂ -COO-
~1.25	d	6H	-CH(CH ₃) ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Spectrum in CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~172 | C=O | Ester Carbonyl | | ~143 | C | Aromatic C-N | | ~137 | C | Aromatic C-Cl | | ~131 | CH | Aromatic CH | | ~129 | CH | Aromatic CH | | ~128 | C | Aromatic C | | ~127 | CH | Aromatic CH | | ~124 | CH | Aromatic CH | | ~120 | CH | Aromatic CH | | ~118 | CH | Aromatic CH | | ~68 | CH | -CH(CH₃)₂ | | ~39 | CH₂ | -CH₂-COO- | | ~22 | CH₃ | -CH(CH₃)₂ |

Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Fragmentation

m/z	Interpretation
337/339/341	$[M]^+$ Molecular ion peak (showing isotopic pattern for two chlorine atoms)
295/297/299	$[M - C_3H_6]^+$ Loss of propene from the isopropyl group
278/280	$[M - COOCH(CH_3)_2]^+$ Loss of the isopropyl acetate group
242/244	[Fragment from cleavage of the phenylacetic acid moiety]
214/216	[Fragment from further cleavage]

Infrared (IR) Spectroscopy

Predicted Absorption Bands

Wavenumber (cm^{-1})	Bond Vibration	Functional Group
~3300	N-H Stretch	Secondary Amine
~3050	C-H Stretch	Aromatic
~2980	C-H Stretch	Aliphatic (isopropyl)
~1735	C=O Stretch	Ester
~1580, 1500, 1450	C=C Stretch	Aromatic Ring
~1250	C-O Stretch	Ester
~750	C-Cl Stretch	Aryl Halide

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of a small organic molecule like **Diclofenac isopropyl ester**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Accurately weigh 5-10 mg of **Diclofenac isopropyl ester**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

^1H NMR Acquisition:

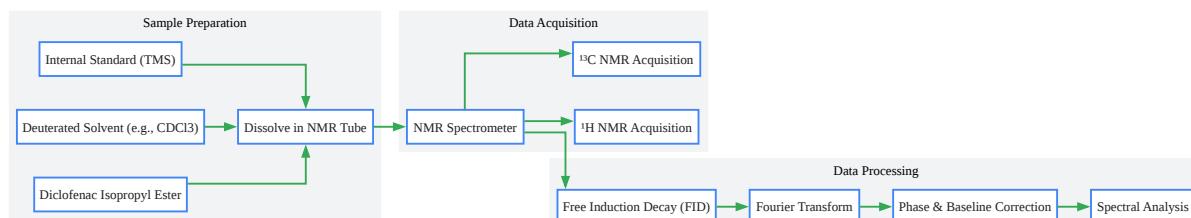
- The spectrometer is tuned to the proton frequency.
- A standard one-pulse sequence is typically used.
- Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- The spectrometer is tuned to the carbon-13 frequency.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- A longer relaxation delay and a higher number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C .

Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.
- Phase and baseline corrections are applied.
- The chemical shifts of the peaks are referenced to the internal standard.
- Integration of the ^1H NMR signals is performed to determine the relative number of protons.



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NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI):

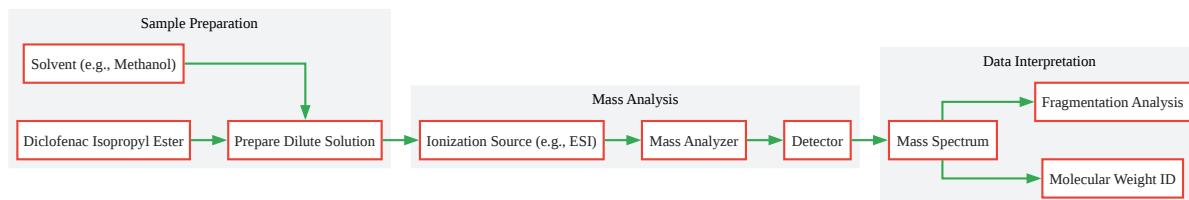
- Prepare a dilute solution of **Diclofenac isopropyl ester** (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may be introduced directly via infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI):

- The sample solution is introduced into the ESI source where it is nebulized and ionized.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.
- For fragmentation analysis (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID) to generate product ions.

Data Analysis:

- The mass spectrum is analyzed to identify the molecular ion peak ($[M+H]^+$ or $[M+Na]^+$ for ESI, M^+ for EI).
- The fragmentation pattern is interpreted to deduce the structure of the molecule.
- The isotopic distribution pattern for chlorine-containing fragments (^{35}Cl and ^{37}Cl) is analyzed to confirm their presence.



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Mass Spectrometry Experimental Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Diclofenac isopropyl ester** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded.

- The sample spectrum is then recorded. The instrument passes an infrared beam through the ATR crystal, and the evanescent wave interacts with the sample.
- The detector measures the transmitted infrared radiation.
- Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Analysis:

- The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum (absorbance or transmittance vs. wavenumber).
- The characteristic absorption bands are identified and assigned to specific functional groups and bond vibrations within the molecule.



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FTIR Spectroscopy Experimental Workflow.

This technical guide provides a foundational understanding of the spectral characteristics of **Diclofenac isopropyl ester**. For definitive structural confirmation and quality control, it is recommended to acquire experimental data on a purified sample and compare it with the predicted values presented herein.

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